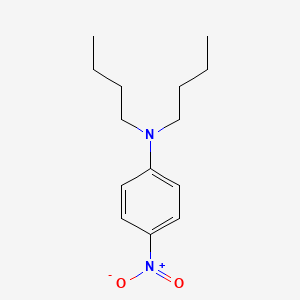

N,N-dibutyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dibutyl-4-nitroaniline is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

N,N-Dibutyl-4-nitroaniline serves as a critical intermediate in the synthesis of various chemical compounds. Its structure allows it to participate in several reactions, making it valuable in the production of dyes and pigments. Specifically, it is used as a precursor for synthesizing p-phenylenediamine, which is essential for dye manufacturing.

Table 1: Key Synthetic Applications

| Application | Description |

|---|---|

| Dye Manufacturing | Used to produce p-phenylenediamine and other dyes. |

| Azo Dye Production | Acts as a precursor for various azo dyes. |

| Polymer Chemistry | Utilized in the synthesis of polymeric materials. |

Material Science

In material science, this compound is studied for its properties related to non-linear optics. Research indicates that derivatives of this compound can be used as model compounds for developing non-linear optical materials, which have applications in telecommunications and advanced imaging systems.

Case Study: Non-linear Optical Materials

A study demonstrated that this compound derivatives exhibit favorable properties for non-linear optical applications. The research focused on their molecular structure and how modifications can enhance their optical performance, paving the way for innovative uses in photonic devices.

Pharmaceutical Applications

This compound has also been investigated for its potential pharmaceutical applications. Its derivatives have shown promise in drug development processes due to their biological activity.

Table 2: Pharmaceutical Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Certain derivatives demonstrated antimicrobial properties against specific pathogens. |

| Cytotoxicity Studies | Research indicated varying levels of cytotoxicity, suggesting potential as a chemotherapeutic agent. |

Environmental Applications

Recent studies have explored the environmental implications of this compound, particularly regarding its degradation and remediation processes. The compound's nitro group can be reduced to amine forms, which are less toxic and more environmentally friendly.

Case Study: Catalytic Reduction Process

A systematic review highlighted the catalytic reduction of nitroanilines, including this compound, into less harmful aniline derivatives. This process not only mitigates environmental pollution but also recycles valuable chemical precursors for industrial applications.

Safety and Toxicology Studies

Research into the safety profile of this compound has revealed important insights into its toxicological effects. Studies indicate that while it possesses useful chemical properties, exposure can lead to adverse health effects, necessitating careful handling and regulation.

Table 3: Toxicological Insights

| Study Type | Results |

|---|---|

| In vitro Studies | Induced mutations in bacterial models; clastogenic effects observed in mammalian cells. |

| Long-term Exposure | Animal studies indicated potential adverse health effects at high exposure levels. |

化学反応の分析

Reduction of the Nitro Group

The nitro group in N,N-dibutyl-4-nitroaniline undergoes stepwise reduction to form hydroxylamine and amine derivatives. This reaction is central to its utility in synthetic chemistry:

Mechanism :

-

Two-electron reduction :

–NO22 e−–NHOH (hydroxylamine intermediate) -

Further reduction :

–NHOH2 e−–NH2 (primary amine)

Catalytic Systems :

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ag/POM/PLLA | NaBH₄ | Aqueous | 25 | 72 | |

| Pd/Al₂O₃ | H₂ | Ethanol | 20 | 93 |

-

Palladium catalysts (e.g., 5% Pd/Al₂O₃) under hydrogen pressure (1000–3000 psi) achieve >90% yield in reductive alkylation reactions .

-

Silver-based nanocomposites with NaBH₄ reduce nitro groups in aqueous media at ambient temperatures .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, though regioselectivity is influenced by competing directing effects:

Key Reactions:

-

Nitration :

Introduces a second nitro group predominantly at the meta position relative to the existing nitro group due to its strong deactivating nature. The N,N-dibutylamino group (+I effect) weakly activates the ring but is sterically hindered. -

Sulfonation :

Sulfonic acid groups are introduced at the ortho position to the amino group under fuming sulfuric acid conditions.

Directing Effects :

| Substituent | Electronic Effect | Directing Position |

|---|---|---|

| –N(Bu)₂ | Activating (+I) | Ortho/para |

| –NO₂ | Deactivating (–M) | Meta |

Reductive Alkylation (Synthetic Pathway)

This compound is synthesized via reductive alkylation of 4-nitroaniline:

Protocol :

-

Reactants : 4-Nitroaniline, n-butyraldehyde, Pd/Al₂O₃ catalyst, acetic acid.

-

Conditions :

Equation :

C6H5NO2+2C4H8OPdH2This compound+H2O

Catalytic Degradation

In environmental chemistry, this compound is degraded via advanced reduction processes:

Efficiency of Catalysts :

| Catalyst Type | Degradation Time (min) | Efficiency (%) | Conditions |

|---|---|---|---|

| Os/DNA | 60 | 85 | NaBH₄, aqueous solution |

| Ag/POM/PLLA | 120 | 72 | NaBH₄, pH 7–9 |

-

Degradation follows pseudo-first-order kinetics with rate constants (k) ranging from 0.01–0.05 min⁻¹ depending on catalyst loading .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases.

-

Photoreactivity : UV exposure induces radical formation, leading to dimerization or cleavage of the nitro group.

特性

CAS番号 |

92493-35-1 |

|---|---|

分子式 |

C14H22N2O2 |

分子量 |

250.34 g/mol |

IUPAC名 |

N,N-dibutyl-4-nitroaniline |

InChI |

InChI=1S/C14H22N2O2/c1-3-5-11-15(12-6-4-2)13-7-9-14(10-8-13)16(17)18/h7-10H,3-6,11-12H2,1-2H3 |

InChIキー |

GKQAJXHWTPRUJG-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。